molecular formula C21H28N2O3 B3528862 1-(3,4-Dimethoxyphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea

1-(3,4-Dimethoxyphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea

Cat. No.: B3528862
M. Wt: 356.5 g/mol
InChI Key: DXADUMMZLGTWMX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features two aromatic rings, one of which is substituted with methoxy groups, and the other with isopropyl groups.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-13(2)16-8-7-9-17(14(3)4)20(16)23-21(24)22-15-10-11-18(25-5)19(12-15)26-6/h7-14H,1-6H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXADUMMZLGTWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea typically involves the reaction of 3,4-dimethoxyaniline with 2,6-diisopropylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer carbonylating agents and greener solvents is also a consideration to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme inhibitors.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The methoxy and isopropyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the isopropyl groups.

    1-Phenyl-3-[2,6-di(propan-2-yl)phenyl]urea: Lacks the methoxy groups.

    1-(3,4-Dimethoxyphenyl)-3-[2,6-di(tert-butyl)phenyl]urea: Has tert-butyl groups instead of isopropyl groups.

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea is unique due to the combination of methoxy and isopropyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea
Reactant of Route 2
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1-(3,4-Dimethoxyphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea

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